molecular formula C24H20ClN5O6S B15020637 N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide (non-preferred name)

N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide (non-preferred name)

Cat. No.: B15020637
M. Wt: 542.0 g/mol
InChI Key: PFBORTAOZVWJQX-LGJNPRDNSA-N
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Description

N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes benzylsulfanyl, chlorobenzylidene, and dinitrobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.

    Hydrazone Formation: The benzylsulfanyl intermediate is then reacted with 4-chlorobenzaldehyde in the presence of hydrazine hydrate to form the hydrazone derivative.

    Coupling with Dinitrobenzamide: The hydrazone derivative is finally coupled with 3,5-dinitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anti-tubercular activity.

    Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorobenzylidene moiety in N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions.

Properties

Molecular Formula

C24H20ClN5O6S

Molecular Weight

542.0 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C24H20ClN5O6S/c25-19-8-6-16(7-9-19)13-26-28-24(32)22(15-37-14-17-4-2-1-3-5-17)27-23(31)18-10-20(29(33)34)12-21(11-18)30(35)36/h1-13,22H,14-15H2,(H,27,31)(H,28,32)/b26-13+

InChI Key

PFBORTAOZVWJQX-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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